molecular formula C17H18N2O4 B6395060 2-(3-Boc-aminophenyl)nicotinic acid CAS No. 1261923-36-7

2-(3-Boc-aminophenyl)nicotinic acid

Cat. No.: B6395060
CAS No.: 1261923-36-7
M. Wt: 314.34 g/mol
InChI Key: UJSFLNFNBZJOEY-UHFFFAOYSA-N
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Description

2-(3-Boc-aminophenyl)nicotinic acid is a compound that features a nicotinic acid core with a 3-Boc-aminophenyl substituent The Boc (tert-butoxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Boc-aminophenyl)nicotinic acid typically involves the following steps:

    Protection of the Amino Group: The amino group on the phenyl ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms the Boc-protected amine.

    Coupling Reaction: The Boc-protected amine is then coupled with nicotinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Boc-aminophenyl)nicotinic acid can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinic acid moiety.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products

    Deprotection: 3-aminophenyl nicotinic acid.

    Substitution: Various substituted nicotinic acid derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

2-(3-Boc-aminophenyl)nicotinic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Boc-aminophenyl)nicotinic acid depends on its specific application. In general, the compound can interact with various molecular targets through its nicotinic acid and Boc-aminophenyl moieties. These interactions can modulate biological pathways and processes, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    3-Boc-aminophenylacetic acid: Similar structure but with an acetic acid moiety instead of nicotinic acid.

    2-(3-Aminophenyl)nicotinic acid: Lacks the Boc protecting group.

    Nicotinic acid derivatives: Various derivatives with different substituents on the nicotinic acid core.

Uniqueness

2-(3-Boc-aminophenyl)nicotinic acid is unique due to the presence of both the Boc-protected amine and the nicotinic acid moiety. This combination allows for specific interactions and reactions that are not possible with other similar compounds.

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-7-4-6-11(10-12)14-13(15(20)21)8-5-9-18-14/h4-10H,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSFLNFNBZJOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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